Cyclic tri-AMP

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C30H36N15O18P3 |

|---|---|

Molekulargewicht |

987.6 g/mol |

IUPAC-Name |

(1S,6R,8R,9R,10S,15R,17R,18R,19S,24R,26R,27R)-8,17,26-tris(6-aminopurin-9-yl)-3,12,21-trihydroxy-3,12,21-trioxo-2,4,7,11,13,16,20,22,25-nonaoxa-3λ5,12λ5,21λ5-triphosphatetracyclo[22.3.0.06,10.015,19]heptacosane-9,18,27-triol |

InChI |

InChI=1S/C30H36N15O18P3/c31-22-13-25(37-4-34-22)43(7-40-13)28-16(46)19-10(58-28)1-55-64(49,50)62-20-11(59-29(17(20)47)44-8-41-14-23(32)35-5-38-26(14)44)2-57-66(53,54)63-21-12(3-56-65(51,52)61-19)60-30(18(21)48)45-9-42-15-24(33)36-6-39-27(15)45/h4-12,16-21,28-30,46-48H,1-3H2,(H,49,50)(H,51,52)(H,53,54)(H2,31,34,37)(H2,32,35,38)(H2,33,36,39)/t10-,11-,12-,16-,17-,18-,19-,20-,21-,28-,29-,30-/m1/s1 |

InChI-Schlüssel |

OEJXFVYXZQYNND-UQTMIEBXSA-N |

Isomerische SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(OC[C@@H]8[C@H]([C@H]([C@@H](O8)N9C=NC2=C(N=CN=C29)N)O)OP(=O)(O1)O)O)O |

Kanonische SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(OCC8C(C(C(O8)N9C=NC2=C(N=CN=C29)N)O)OP(=O)(O1)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Function of Cyclic tri-AMP

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic tri-adenosine monophosphate (c-tri-AMP, cAAA, or cA3) is a cyclic trinucleotide second messenger pivotal to bacterial defense mechanisms against bacteriophage infection. Synthesized by cGAS/DncV-like nucleotidyltransferases (CD-NTases), c-tri-AMP acts as a potent allosteric activator of the endonuclease NucC. This activation triggers a cascade that ultimately leads to the degradation of cellular DNA, inducing an abortive infection state that prevents viral propagation. This guide provides a comprehensive overview of the structure of c-tri-AMP, its signaling pathway, and the experimental protocols for its study.

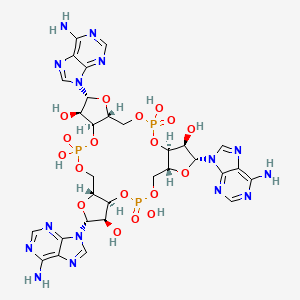

The Core Structure of Cyclic tri-AMP

This compound is a cyclic trinucleotide composed of three adenosine (B11128) monophosphate (AMP) units. These units are linked together by 3',5'-phosphodiester bonds, forming a closed-loop structure.[1][2] The absence of a free 5' or 3' end confers resistance to exonucleases.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for experimental design and analysis in research and drug development.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₃₆N₁₅O₁₈P₃ (free acid) | [2] |

| Molecular Weight | 987.63 g/mol (free acid) | [2] |

| Maximum Absorbance (λmax) | 259 nm | [2] |

| Molar Extinction Coefficient (ε) | 40,500 L·mol⁻¹·cm⁻¹ at pH 7.5 | [2] |

| Binding Affinity to E. coli NucC (Kd) | 0.7 µM | [4] |

The this compound Signaling Pathway

The c-tri-AMP signaling pathway is a critical component of the Cyclic Oligonucleotide-Based Antiphage Signaling System (CBASS) in bacteria.[3][5] The pathway is initiated upon detection of a phage infection, leading to the activation of a CD-NTase. This enzyme then synthesizes c-tri-AMP from ATP. The c-tri-AMP molecules act as second messengers, diffusing through the cytoplasm and binding to the allosteric site of the NucC endonuclease. This binding event induces a conformational change in NucC, causing its trimeric forms to assemble into a catalytically active hexamer.[3] The activated NucC hexamer then proceeds to cleave double-stranded DNA non-specifically, leading to the degradation of the host chromosome and ultimately, cell death. This abortive infection mechanism is a form of altruistic suicide that prevents the propagation of the phage to the wider bacterial population.

Experimental Protocols

Enzymatic Synthesis of this compound (cAAA)

This protocol is adapted from the enzymatic generation of cyclic trinucleotides as described in the study of NucC activation.[4]

Materials:

-

Purified CD-NTase (e.g., Ec-CdnD02 from Enterobacter cloacae)

-

ATP (Adenosine 5'-triphosphate)

-

Reaction Buffer: 10 mM Tris-HCl pH 9.0, 12.5 mM NaCl, 20 mM MgCl₂, 1 mM DTT

Procedure:

-

Prepare a 40 mL synthesis reaction mixture.

-

Add the purified CD-NTase to a final concentration of 500 nM.

-

Add ATP to a final concentration of 0.25 mM.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 2-4 hours, optimization may be required).

-

Terminate the reaction by heat inactivation of the enzyme at 95°C for 10 minutes.

-

The resulting solution contains synthesized c-tri-AMP, which can then be purified.

Purification of this compound by Anion-Exchange HPLC

This protocol provides a general framework for the purification of cyclic oligonucleotides. Specific parameters may need to be optimized.

Materials:

-

Anion-exchange HPLC column (e.g., Mono Q)

-

Buffer A: 50 mM Ammonium Formate, pH 5.0[6]

-

Buffer B: 0.4% Formic Acid in water[6]

-

HPLC system with a UV detector

Procedure:

-

Equilibrate the anion-exchange column with Buffer A.[6]

-

Load the c-tri-AMP synthesis reaction mixture onto the column. The typical sample load is around 500 µL.[6]

-

Wash the column with Buffer A to remove unbound components.

-

Elute the bound c-tri-AMP using a gradient of Buffer B. A stepwise decrease in pH is effective for elution.[6]

-

Monitor the elution profile at 259 nm and collect the fractions corresponding to the c-tri-AMP peak.

-

Confirm the identity and purity of the collected fractions using mass spectrometry.

-

Lyophilize the purified fractions to obtain c-tri-AMP as a solid.

NucC Endonuclease Activity Assay

This assay is used to determine the activation of NucC by c-tri-AMP.[7]

Materials:

-

Purified NucC protein

-

Purified c-tri-AMP

-

Plasmid DNA (e.g., pUC19 or a similar small plasmid)

-

Assay Buffer: 10 mM Tris-HCl (pH 7.5), 25 mM NaCl, 10 mM MgCl₂, 1 mM DTT[7]

-

Agarose (B213101) gel electrophoresis equipment

-

DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)

Procedure:

-

Set up reaction tubes with the following components:

-

Control: Plasmid DNA in Assay Buffer.

-

NucC only: Plasmid DNA and NucC in Assay Buffer.

-

NucC + c-tri-AMP: Plasmid DNA, NucC, and c-tri-AMP in Assay Buffer.

-

-

Use a final concentration of approximately 10 nM NucC and 100 nM c-tri-AMP.[7]

-

Add approximately 1 µg of plasmid DNA to each reaction.[7]

-

Incubate the reactions at 37°C for 10-30 minutes.[7]

-

Stop the reactions by adding a loading dye containing a chelating agent (e.g., EDTA).

-

Analyze the reaction products by agarose gel electrophoresis.

-

Stain the gel with a DNA stain and visualize the DNA bands under UV illumination.[7] Degradation of the plasmid DNA in the "NucC + c-tri-AMP" lane indicates successful activation of the endonuclease.

Experimental and Logical Workflow

The study of the c-tri-AMP signaling pathway typically involves a series of interconnected experiments to elucidate its components and mechanism. A logical workflow for such an investigation is depicted below.

Conclusion

This compound is a key player in bacterial innate immunity, acting as a critical signaling molecule in the defense against bacteriophage infection. Its unique cyclic structure and specific interaction with the endonuclease NucC highlight a sophisticated mechanism of abortive infection. The detailed understanding of its structure, signaling pathway, and the experimental methods to study it are essential for researchers in microbiology, molecular biology, and for professionals in drug development who may target these pathways for novel antimicrobial strategies. This guide provides a foundational resource for these endeavors.

References

- 1. The structural basis for 2′−5′/3′−5′-cGAMP synthesis by cGAS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biolog.de [biolog.de]

- 3. Structure and mechanism of a cyclic trinucleotide-activated bacterial endonuclease mediating bacteriophage immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Crystal structure and functional implication of a bacterial cyclic AMP–AMP–GMP synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two-step Ion-exchange chromatographic purification combined with reversed-phase chromatography to isolate C-peptide for mass spectrometric analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. c-triAMP BIOLOG Life Science Institute [biolog.de]

The Discovery of Cyclic tri-AMP in Bacteria: A Technical Guide to a Novel Anti-Phage Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ongoing evolutionary arms race between bacteria and bacteriophages has driven the development of sophisticated bacterial defense systems. A recent and significant discovery in this field is the identification of cyclic tri-adenosine monophosphate (c-tri-AMP or cAAA), a novel second messenger that plays a pivotal role in a widespread anti-phage signaling pathway known as the Cyclic Oligonucleotide-Based Anti-phage Signaling System (CBASS). This technical guide provides an in-depth overview of the discovery, function, and experimental investigation of c-tri-AMP in bacteria. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this pathway, including detailed experimental protocols and quantitative data, to facilitate further research and potential therapeutic applications.

Introduction to Cyclic tri-AMP and the CBASS Defense System

Cyclic oligonucleotides have emerged as a diverse class of second messengers in bacteria, mediating various physiological processes, including anti-phage defense. While cyclic di-nucleotides like c-di-GMP and c-di-AMP have been studied for some time, the discovery of cyclic tri-nucleotides (CTNs) has opened a new chapter in our understanding of bacterial signaling.

The discovery of c-tri-AMP is intrinsically linked to the characterization of CBASS, a recently identified family of bacterial immune systems. These systems are remarkably diverse but share a common core mechanism: upon phage infection, a cGAS/DncV-like nucleotidyltransferase (CD-NTase) is activated and synthesizes a cyclic oligonucleotide. This second messenger then allosterically activates an effector protein, often a nuclease or a phospholipase, which ultimately leads to an abortive infection or programmed cell death of the infected bacterium. This altruistic suicide prevents the propagation of the phage, thereby protecting the bacterial population.

C-tri-AMP has been identified as the signaling molecule in a subset of these CBASS systems. For instance, the CD-NTase CdnC from Escherichia coli and a related enzyme from Pseudomonas aeruginosa have been shown to synthesize c-tri-AMP in response to phage infection.

The c-tri-AMP Signaling Pathway

The c-tri-AMP signaling pathway is a linear cascade that translates the detection of a phage infection into a robust cellular response. The key components of this pathway are:

-

Phage Sensing and CD-NTase Activation: The precise mechanism of phage sensing is an active area of research. However, evidence suggests that specific phage proteins, such as the prohead protease, can be recognized by the CD-NTase or associated sensor proteins.[1] This recognition event triggers a conformational change in the CD-NTase, activating its enzymatic activity.[2][3] In some CBASS systems, ancillary proteins like those with HORMA domains are involved in sensing phage-derived peptides and activating the CD-NTase.[4]

-

c-tri-AMP Synthesis: The activated CD-NTase, such as CdnC, utilizes three molecules of ATP to synthesize this compound. This reaction involves the formation of 3'-5' phosphodiester bonds to create the cyclic trinucleotide structure.

-

Effector Activation: The newly synthesized c-tri-AMP diffuses through the cytoplasm and binds to an allosteric site on its cognate effector protein. A well-characterized effector is the endonuclease NucC.[4][5]

-

Execution of Anti-Phage Defense: The binding of c-tri-AMP to NucC induces a significant conformational change, promoting the assembly of NucC from an inactive trimeric state to an active hexameric state.[6] This activated hexameric nuclease then proceeds to non-specifically degrade both the bacterial chromosome and phage DNA.[6] This widespread DNA degradation leads to the death of the infected cell, effectively halting the replication and spread of the bacteriophage.[4]

Quantitative Data

The following tables summarize the available quantitative data for the c-tri-AMP signaling pathway. It is important to note that research in this area is still emerging, and further quantitative characterization is ongoing.

| Parameter | Value | Organism/Enzyme | Reference |

| Binding Affinity (Kd) | |||

| c-tri-AMP : NucC | 0.7 µM | Escherichia coli | [4] |

| 3',3' c-di-AMP : NucC | 2.6 µM | Escherichia coli | [4] |

| 5'-pApA : NucC | 4.4 µM | Escherichia coli | [4] |

Table 1: Binding Affinities of NucC for Cyclic Oligonucleotides.

Note: At present, specific Michaelis-Menten kinetic parameters (Km, kcat) for c-tri-AMP synthetases and measured intracellular concentrations of c-tri-AMP during phage infection have not been extensively reported in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the c-tri-AMP signaling pathway. These protocols are based on published literature and can be adapted for specific experimental needs.

Cloning, Expression, and Purification of CBASS Proteins (CdnC and NucC)

This protocol describes the general workflow for producing recombinant CdnC synthetase and NucC effector proteins in E. coli.

1. Gene Cloning:

- Amplify the coding sequences of the cdnC and nucC genes from the bacterial strain of interest using PCR with primers containing appropriate restriction sites.

- Ligate the PCR products into an expression vector (e.g., pET-28a(+) for an N-terminal His-tag) and transform into a cloning strain of E. coli (e.g., DH5α).

- Verify the sequence of the resulting plasmids by Sanger sequencing.

2. Protein Expression:

- Transform the verified expression plasmids into an expression strain of E. coli (e.g., BL21(DE3)).

- Inoculate a starter culture in Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C.

- The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

- Continue to grow the culture at a lower temperature (e.g., 18°C) overnight to improve protein solubility.

3. Cell Lysis and Protein Purification:

- Harvest the bacterial cells by centrifugation.

- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors).

- Lyse the cells by sonication or with a French press.

- Clarify the lysate by centrifugation to pellet cell debris.

- Apply the supernatant to a Ni-NTA affinity chromatography column.

- Wash the column with lysis buffer containing a low concentration of imidazole (e.g., 20 mM).

- Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

- For further purification, perform size-exclusion chromatography to separate the protein of interest from any remaining contaminants and aggregates.

- Assess protein purity by SDS-PAGE.

In Vitro Synthesis and Purification of c-tri-AMP

This protocol is adapted from the synthesis of related cyclic trinucleotides and can be used to produce c-tri-AMP for downstream experiments.

1. Synthesis Reaction:

- Set up a reaction mixture containing the purified CD-NTase (e.g., CdnC), ATP, and a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT).

- Incubate the reaction at 37°C for several hours to allow for the synthesis of c-tri-AMP.

2. Purification:

- Stop the reaction and remove the enzyme, for example, by heat inactivation followed by centrifugation.

- Purify the c-tri-AMP from the reaction mixture using ion-exchange chromatography (e.g., with a Mono Q column).

- Elute the product using a salt gradient (e.g., 0 to 2 M ammonium (B1175870) acetate).

- Collect the fractions corresponding to the c-tri-AMP peak.

- Desalt the purified c-tri-AMP and quantify its concentration using UV spectrophotometry.

- Confirm the identity and purity of the c-tri-AMP using LC-MS/MS.

NucC Endonuclease Activity Assay

This assay is used to determine the ability of NucC to cleave DNA in the presence of c-tri-AMP.

1. Reaction Setup:

- Prepare a reaction mixture containing a plasmid DNA substrate (e.g., 1 µg of pUC19), purified NucC protein (e.g., 10 nM), and the purified c-tri-AMP (e.g., 10 nM).

- The reaction buffer should contain 10 mM Tris-HCl (pH 7.5), 25 mM NaCl, 10 mM MgCl2, and 1 mM DTT.

- Set up control reactions lacking NucC or c-tri-AMP.

2. Incubation and Analysis:

- Incubate the reactions at 37°C for 10-30 minutes.

- Stop the reaction by adding a loading dye containing a chelating agent like EDTA.

- Analyze the reaction products by agarose (B213101) gel electrophoresis.

- Stain the gel with a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe) and visualize the DNA bands under UV illumination.

- Cleavage of the supercoiled plasmid DNA will result in the appearance of nicked and linear DNA bands, and eventually, a smear of degraded DNA fragments.

Extraction and Quantification of c-tri-AMP from Bacterial Cells

This protocol provides a general framework for measuring intracellular c-tri-AMP levels.

1. Sample Collection and Quenching:

- Grow a bacterial culture to mid-log phase and infect with a bacteriophage at a specific multiplicity of infection (MOI).

- At various time points post-infection, rapidly harvest a defined volume of the culture.

- Immediately quench metabolic activity, for example, by mixing the culture with a cold extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).

2. Nucleotide Extraction:

- Centrifuge the quenched cell suspension to pellet the cells.

- Lyse the cells (e.g., by bead beating or sonication) in the extraction solvent.

- Centrifuge the lysate to remove cell debris and collect the supernatant containing the extracted nucleotides.

- Dry the supernatant using a vacuum concentrator.

3. Quantification by LC-MS/MS:

- Resuspend the dried extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS/MS).

- Separate the nucleotides using a reverse-phase C18 column with an appropriate mobile phase gradient.

- Detect and quantify c-tri-AMP using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, using a purified c-tri-AMP standard to generate a calibration curve.

Visualizations

Signaling Pathway Diagram

Caption: The c-tri-AMP anti-phage signaling pathway.

Experimental Workflow Diagram

Caption: A general experimental workflow for studying c-tri-AMP signaling.

Conclusion and Future Directions

The discovery of c-tri-AMP and its role in the CBASS anti-phage defense system has significantly advanced our understanding of bacterial immunology. This novel signaling pathway highlights the intricate strategies bacteria have evolved to combat viral threats. For researchers, this opens up new avenues for investigating the molecular mechanisms of phage-bacterium interactions and the diversity of bacterial signaling networks. For drug development professionals, the enzymes involved in this pathway, particularly the CD-NTases and effector nucleases, represent potential targets for the development of new antimicrobial agents or tools for synthetic biology applications.

Future research will likely focus on several key areas:

-

Elucidating the full diversity of CBASS systems: Identifying new CD-NTases, the cyclic oligonucleotides they produce, and their cognate effector proteins.

-

Unraveling the mechanisms of phage sensing: Determining the specific molecular cues from different phages that activate various CBASS systems.

-

Structural and mechanistic studies: Obtaining high-resolution structures of the key protein complexes in the pathway to understand the molecular basis of their function and regulation.

-

Exploring the potential for therapeutic applications: Investigating whether components of the CBASS system can be harnessed for biotechnological or therapeutic purposes.

The study of c-tri-AMP and its associated signaling pathway is a rapidly evolving field with the potential for significant scientific and practical impact. This technical guide provides a solid foundation for professionals seeking to contribute to this exciting area of research.

References

- 1. A large-scale Type I CBASS antiphage screen identifies the phage prohead protease as a key determinant of immune activation and evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biophysics-reports.org [biophysics-reports.org]

- 3. The arms race between bacteria CBASS and bacteriophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and mechanism of a cyclic trinucleotide-activated bacterial endonuclease mediating bacteriophage immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Structure and Mechanism of a Cyclic Trinucleotide-Activated Bacterial Endonuclease Mediating Bacteriophage Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyclic tri-AMP Signaling Pathway: A Technical Guide for Researchers

An In-depth Technical Guide on the Core of the Cyclic tri-AMP (c-tri-AMP) Signaling Pathway for Researchers, Scientists, and Drug Development Professionals.

Introduction

The this compound (c-tri-AMP), also referred to as cA3 or 3',3',3'-cAAA, is a recently discovered second messenger implicated in bacterial defense against bacteriophages. This signaling molecule is a key component of the Cyclic Oligonucleotide-Based Antiphage Signaling System (CBASS) and has also been identified as an accessory component in some Type III CRISPR-Cas systems. Upon phage infection, c-tri-AMP is synthesized by a cGAS/DncV-like nucleotidyltransferase (CD-NTase) and subsequently activates an effector protein, typically a DNA endonuclease named NucC. This activation leads to a potent antiviral response, often culminating in abortive infection to prevent phage propagation within the bacterial population. This technical guide provides a comprehensive overview of the core components and mechanisms of the c-tri-AMP signaling pathway, including quantitative data, detailed experimental protocols, and pathway visualizations.

Core Signaling Pathway

The canonical c-tri-AMP signaling pathway is a two-step process initiated by the detection of a phage infection, leading to the activation of an effector nuclease.

-

Synthesis of c-tri-AMP: Upon phage infection, a sensor protein (in some CBASS systems) detects a phage-derived molecule, leading to the activation of a cGAS/DncV-like nucleotidyltransferase (CD-NTase). This enzyme then synthesizes c-tri-AMP from three molecules of ATP.

-

Effector Activation: The newly synthesized c-tri-AMP acts as a second messenger, binding to an allosteric site on the effector protein, NucC. This binding event induces a conformational change in NucC, promoting its oligomerization from an inactive trimer to an active hexameric state. This hexameric complex is a potent nuclease capable of non-specific DNA degradation.

-

Antiphage Response: The activated NucC endonuclease cleaves the host cell's DNA, leading to cell death. This altruistic suicide, known as abortive infection, prevents the completion of the phage replication cycle, thereby protecting the bacterial population.

Quantitative Data

The following tables summarize key quantitative data for the interaction and activity of core components in the c-tri-AMP signaling pathway.

Table 1: Binding Affinities of E. coli NucC to Cyclic Nucleotides [1]

| Ligand | Dissociation Constant (Kd) | Method |

| 3',3',3'-cyclic tri-AMP (c-tri-AMP) | 0.7 µM | Isothermal Titration Calorimetry (ITC) |

| 3',3'-cyclic di-AMP (c-di-AMP) | 2.6 µM | Isothermal Titration Calorimetry (ITC) |

| 5'-pApA (linear di-AMP) | 4.4 µM | Isothermal Titration Calorimetry (ITC) |

| 2',3'-cyclic di-AMP | No detectable binding | Isothermal Titration Calorimetry (ITC) |

| AMP | No detectable binding | Isothermal Titration Calorimetry (ITC) |

Table 2: Oligomeric States of E. coli NucC

| Protein State | Oligomeric Form | Method |

| Apo-NucC | Trimer | Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) |

| NucC + c-tri-AMP | Hexamer | Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the c-tri-AMP signaling pathway.

Protocol 1: Heterologous Expression and Purification of NucC Endonuclease

This protocol describes the expression of His-tagged NucC in E. coli and its subsequent purification.

1. Expression:

- Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the N-terminally His-tagged NucC gene.

- Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.

- The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

- Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18°C for 16-18 hours.

- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

2. Purification:

- Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and 1x protease inhibitor cocktail).

- Lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

- Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.

- Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).

- Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).

- Analyze the eluted fractions by SDS-PAGE.

- Pool the fractions containing NucC and dialyze against storage buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

- For further purification, perform size-exclusion chromatography on a Superdex 200 column equilibrated with the storage buffer.

Transformation [label="Transformation of E. coli\nwith NucC expression vector"];

Culture [label="Overnight Culture\n(LB + antibiotic, 37°C)"];

Large_Culture [label="Large Scale Culture\n(1L LB, 37°C to OD600 0.6-0.8)"];

Induction [label="Induction with IPTG\n(0.5 mM, 18°C, 16-18h)"];

Harvest [label="Cell Harvest\n(Centrifugation)"];

Lysis [label="Cell Lysis\n(Sonication)"];

Clarification [label="Lysate Clarification\n(Centrifugation)"];

NiNTA [label="Ni-NTA Affinity\nChromatography"];

Wash [label="Column Wash"];

Elution [label="Elution"];

Dialysis [label="Dialysis"];

SEC [label="Size-Exclusion\nChromatography"];

Purified_NucC [label="Purified NucC Protein", fillcolor="#34A853", fontcolor="#FFFFFF"];

Transformation -> Culture;

Culture -> Large_Culture;

Large_Culture -> Induction;

Induction -> Harvest;

Harvest -> Lysis;

Lysis -> Clarification;

Clarification -> NiNTA;

NiNTA -> Wash;

Wash -> Elution;

Elution -> Dialysis;

Dialysis -> SEC;

SEC -> Purified_NucC;

}

Protocol 2: In Vitro c-tri-AMP Synthesis Assay

This protocol describes the enzymatic synthesis of c-tri-AMP using a purified CD-NTase.

-

Reaction Setup:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl pH 7.5

-

10 mM MgCl2

-

1 mM DTT

-

1 mM ATP

-

1 µM purified CD-NTase

-

-

The total reaction volume is typically 50 µL.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

-

Reaction Quenching:

-

Stop the reaction by heating at 95°C for 5 minutes.

-

-

Analysis:

-

Analyze the reaction products by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). A C18 reverse-phase column is typically used for separation. The retention time of the synthesized product should be compared to a c-tri-AMP standard.

-

Protocol 3: NucC Endonuclease Activity Assay (Plasmid Cleavage)

This assay measures the DNA cleavage activity of NucC in the presence of c-tri-AMP.

-

Reaction Setup:

-

Prepare a reaction mixture in a total volume of 20 µL:

-

20 mM Tris-HCl pH 7.5

-

5 mM MgCl2

-

1 mM DTT

-

200 ng of plasmid DNA (e.g., pUC19)

-

100 nM purified NucC

-

10 µM c-tri-AMP (or other cyclic nucleotides as controls)

-

-

-

Incubation:

-

Incubate the reaction at 37°C for 30-60 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding 4 µL of 6x DNA loading dye containing SDS and proteinase K.

-

-

Analysis:

-

Analyze the DNA cleavage products by agarose (B213101) gel electrophoresis (e.g., 1% agarose gel).

-

Visualize the DNA bands by staining with ethidium (B1194527) bromide or a safer alternative. The conversion of supercoiled plasmid DNA to linear and nicked forms indicates endonuclease activity.

-

Protocol 4: Isothermal Titration Calorimetry (ITC) for NucC-c-tri-AMP Interaction[1]

This protocol details the measurement of binding affinity between NucC and c-tri-AMP.

-

Sample Preparation:

-

Dialyze purified NucC and c-tri-AMP extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

Degas both solutions immediately before the experiment.

-

-

ITC Experiment:

-

Load the sample cell (typically ~200 µL) with NucC at a concentration of 20-50 µM.

-

Load the injection syringe (typically ~40 µL) with c-tri-AMP at a concentration of 200-500 µM.

-

Perform a series of injections (e.g., 19 injections of 2 µL each) at a constant temperature (e.g., 25°C).

-

-

Data Analysis:

-

Integrate the heat changes for each injection and plot them against the molar ratio of c-tri-AMP to NucC.

-

Fit the resulting binding isotherm to a one-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Protocol 5: Quantification of Intracellular c-tri-AMP by LC-MS/MS

This protocol outlines a method for the extraction and absolute quantification of c-tri-AMP from bacterial cells.

-

Cell Culture and Quenching:

-

Grow bacterial cultures to the desired cell density.

-

Rapidly quench metabolic activity by mixing the cell culture with a cold extraction solvent (e.g., 60% methanol (B129727) at -20°C).

-

-

Extraction:

-

Centrifuge the quenched cell suspension at a low temperature to pellet the cells.

-

Resuspend the cell pellet in a fresh cold extraction solvent.

-

Lyse the cells by bead beating or sonication.

-

Centrifuge to remove cell debris and collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Analyze the extracts using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Separate the metabolites on a reverse-phase C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

-

Use multiple reaction monitoring (MRM) mode for sensitive and specific detection of c-tri-AMP. The precursor ion (M+H)+ and specific fragment ions should be monitored.

-

Quantify the absolute concentration of c-tri-AMP by comparing its peak area to a standard curve generated with known concentrations of a c-tri-AMP standard.

-

Conclusion

The this compound signaling pathway represents a fascinating and recently elucidated mechanism of bacterial innate immunity. Its core components, the CD-NTase synthase and the NucC endonuclease effector, work in concert to provide a rapid and decisive response to phage infection. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers aiming to investigate this pathway further. Future research will likely focus on the diversity of sensor mechanisms that trigger c-tri-AMP synthesis, the structural basis for the specificity of NucC for c-tri-AMP, and the potential for harnessing this pathway for novel antimicrobial and biotechnological applications.

References

The Role of Cyclic tri-AMP in CRISPR-Cas Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of cyclic oligoadenylate (B1213165) (cOA) signaling pathways has unveiled a new layer of complexity and regulation within Type III CRISPR-Cas systems. These second messengers, produced by the Cas10 subunit of the Csm/Cmr complex upon target RNA recognition, act as crucial signaling molecules that activate a variety of downstream effector proteins, leading to a robust anti-phage response. Among the different cOA species, which range from three to six adenosine (B11128) monophosphate (AMP) units (cA3 to cA6), cyclic tri-AMP (cOA3 or cAAA) has emerged as a key activator of specific effector nucleases, expanding the defensive arsenal (B13267) of the CRISPR-Cas system.

This technical guide provides an in-depth exploration of the role of this compound in CRISPR-Cas systems, focusing on its synthesis, the specific effector proteins it activates, and the molecular mechanisms underlying this activation. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of microbiology, infectious diseases, and biotechnology.

I. Synthesis of this compound (cOA3) by Type III CRISPR-Cas Systems

The synthesis of cOA3 is a key event in the Type III CRISPR-Cas immune response, triggered by the recognition of foreign RNA.

A. The Cas10-Csm/Cmr Complex: The Architect of cOA3

The production of cOA3 is carried out by the Palm domain of the Cas10 protein, the large subunit of the Type III CRISPR-Cas effector complex (Csm in subtype III-A/D, Cmr in subtype III-B/C)[1]. The synthesis is initiated upon the binding of the CRISPR RNA (crRNA)-guided complex to a complementary target RNA molecule[1].

B. Mechanism of Synthesis

The synthesis of cOA molecules, including cOA3, proceeds through the successive ligation of ATP molecules[2]. The Cas10 Palm domain functions as a cyclase, converting ATP into a cyclic oligoadenylate product[2]. The size of the cOA produced can vary, with Type III systems from different organisms showing preferences for synthesizing different cOA species[2][3]. While some systems predominantly produce cA4 or cA6, others, like the one from Streptococcus thermophilus, have been shown to produce cA3 as a major product[3][4]. The profile of cOA products can also be influenced by factors such as the concentration of ATP[5].

II. cOA3 as a Second Messenger: Activating Downstream Effectors

Once synthesized, cOA3 diffuses from the Cas10-Csm/Cmr complex and acts as a second messenger, binding to and allosterically activating downstream effector proteins.

A. NucC: A cOA3-Activated DNA Endonuclease

A primary and well-characterized effector activated by cOA3 is NucC, a DNA endonuclease[6][7][8][9][10]. Homologs of NucC are found in both cyclic oligonucleotide-based anti-phage signaling systems (CBASS) and have been identified as accessory nucleases in over 30 Type III CRISPR-Cas systems[6][8][9][10].

The activation of NucC by cOA3 leads to a potent anti-phage response. Upon binding cOA3, NucC undergoes a conformational change that promotes its oligomerization from a homotrimer to a homohexamer. This hexameric state is competent for non-specific double-strand DNA cleavage[7][8][9][10]. The indiscriminate degradation of DNA, including the host chromosome, is thought to induce an abortive infection mechanism, leading to the death of the infected cell before the phage can complete its replication cycle and spread[6][8].

B. Specificity of Activation

Studies have shown that NucC from Vibrio metoecus, a Type III CRISPR-associated homolog, is strongly activated by cAAA (cOA3)[7]. This highlights the specificity of the cOA3-NucC signaling axis.

III. Quantitative Data on cOA3 Interactions

The precise orchestration of the cOA3-mediated immune response is underpinned by the specific and high-affinity interaction between cOA3 and its effector proteins. The following table summarizes key quantitative data for the interaction of cOA3 with the NucC endonuclease.

| Interacting Molecules | Technique | Parameter | Value | Organism/System | Reference |

| E. coli NucC and 3',3',3' cAAA (cOA3) | Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) | 0.7 µM | Escherichia coli (from a CBASS system) | [7] |

IV. Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to study the role of cOA3 in CRISPR-Cas systems.

A. In Vitro Synthesis of this compound (cOA3) by the Cas10-Csm Complex

This protocol is adapted from methodologies described for the in vitro synthesis of various cOA species by Type III-A CRISPR-Cas Csm effector complexes[5].

1. Reagents and Materials:

- Purified Cas10-Csm complex containing a specific crRNA

- Target RNA complementary to the crRNA spacer

- Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂)

- ATP (disodium salt)

- [α-³²P]-ATP (for radioactive detection)

- Thin Layer Chromatography (TLC) plates (e.g., PEI-Cellulose F)

- Developing Buffer for TLC (e.g., 1:1.5 (v/v) saturated (NH₄)₂SO₄ and 1.5 M KH₂PO₄)

- Phosphorimager or autoradiography film

- HPLC-MS system for product identification

2. Procedure:

- Assemble the reaction mixture in a final volume of 20 µL:

- 1 µM purified Cas10-Csm complex

- 1.5 µM target RNA

- 1x Reaction Buffer

- 500 µM ATP

- 0.2 µCi/µL [α-³²P]-ATP (for radioactive labeling)

- Incubate the reaction at the optimal temperature for the specific Cas10-Csm complex (e.g., 37°C for mesophilic organisms) for a defined period (e.g., 1 hour).

- Stop the reaction by adding an equal volume of 2x formamide (B127407) loading buffer and heating at 95°C for 5 minutes.

- Spot 1-2 µL of the reaction mixture onto a TLC plate.

- Develop the TLC plate in the developing buffer until the solvent front reaches the top.

- Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize the radioactive cOA products. The migration of the products can be compared to synthetic cA3 standards if available.

- For product identification, run a parallel non-radioactive reaction and analyze the products by HPLC-MS. The mass-to-charge ratio (m/z) of the products can be used to confirm the synthesis of cA3.

B. Purification of NucC Protein

This protocol is based on the purification of E. coli NucC as described in the literature[6].

1. Reagents and Materials:

- E. coli expression strain (e.g., Rosetta2 pLysS) transformed with a plasmid encoding His-tagged NucC

- LB Broth and appropriate antibiotics

- Isopropyl β-D-1-thiogalactopyranoside (IPTG)

- Resuspension Buffer (20 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, 10% glycerol)

- Wash Buffer (20 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT, 10% glycerol)

- Elution Buffer (20 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT, 10% glycerol)

- Size Exclusion Chromatography (SEC) Buffer (20 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM DTT)

- Ni²⁺ affinity column (e.g., HisTrap HP)

- Size exclusion chromatography column (e.g., HiLoad Superdex 200 pg)

- TEV protease (for His-tag cleavage)

- Sonicator

- Centrifuge

- FPLC system

2. Procedure:

- Grow the E. coli expression strain in LB broth at 37°C to an OD₆₀₀ of 0.6-0.8.

- Induce protein expression with 0.25 mM IPTG and continue to grow the culture at 20°C for 16 hours.

- Harvest the cells by centrifugation and resuspend the pellet in Resuspension Buffer.

- Lyse the cells by sonication and clarify the lysate by centrifugation.

- Load the supernatant onto a pre-equilibrated Ni²⁺ affinity column.

- Wash the column with Wash Buffer to remove unbound proteins.

- Elute the His-tagged NucC protein with Elution Buffer.

- (Optional) For tag cleavage, pool the eluted fractions, add TEV protease (1:20 protease:NucC by weight), and dialyze against a buffer with reduced imidazole concentration overnight at 4°C.

- (Optional) Pass the cleavage reaction over the Ni²⁺ affinity column again to remove the cleaved His-tag and TEV protease. Collect the flow-through containing the untagged NucC.

- Concentrate the protein and further purify it by size exclusion chromatography using the SEC Buffer.

- Pool the fractions containing pure NucC, concentrate, flash-freeze in liquid nitrogen, and store at -80°C.

C. Nuclease Activity Assay for cOA3-Activated NucC

This protocol is adapted from methods used to characterize the endonuclease activity of NucC[6][7].

1. Reagents and Materials:

- Purified NucC protein

- This compound (cOA3/cAAA)

- Plasmid DNA (e.g., pUC19) or other dsDNA substrate

- Nuclease Reaction Buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

- Agarose (B213101) gel and electrophoresis system

- DNA loading dye

- DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)

- Gel imaging system

2. Procedure:

- Set up the nuclease reactions in a final volume of 20 µL:

- 1x Nuclease Reaction Buffer

- 500 ng plasmid DNA

- Desired concentration of purified NucC protein (e.g., 100 nM)

- Varying concentrations of cOA3 (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM)

- Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

- Stop the reactions by adding DNA loading dye containing a chelating agent like EDTA.

- Analyze the reaction products by agarose gel electrophoresis.

- Stain the gel with a DNA stain and visualize the DNA bands using a gel imaging system. Degradation of the plasmid DNA will be observed as a smear or disappearance of the plasmid bands in the presence of both NucC and cOA3.

D. Isothermal Titration Calorimetry (ITC) for cOA3-NucC Binding

This protocol provides a general framework for measuring the binding affinity of cOA3 to NucC using ITC, based on the data reported for E. coli NucC[7].

1. Reagents and Materials:

- Purified NucC protein

- This compound (cOA3/cAAA)

- ITC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

- Isothermal Titration Calorimeter

2. Procedure:

- Thoroughly dialyze both the NucC protein and the cOA3 ligand against the same batch of ITC Buffer to minimize buffer mismatch effects.

- Determine the accurate concentrations of the protein and ligand solutions.

- Degas both solutions immediately before the experiment.

- Load the NucC protein solution (e.g., 20-50 µM) into the sample cell of the calorimeter.

- Load the cOA3 solution (e.g., 200-500 µM) into the injection syringe.

- Set the experimental parameters on the ITC instrument (e.g., temperature, stirring speed, injection volume, and spacing).

- Perform the titration experiment, which consists of a series of small injections of the cOA3 solution into the NucC solution.

- Analyze the resulting data by integrating the heat changes for each injection and fitting the data to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

V. Signaling Pathways and Experimental Workflows

A. Signaling Pathway of cOA3-Mediated CRISPR-Cas Immunity

The following diagram illustrates the signaling cascade from the detection of foreign RNA to the activation of the NucC endonuclease by cOA3.

Caption: cOA3 signaling pathway in Type III CRISPR-Cas systems.

B. Experimental Workflow for Characterizing cOA3-NucC Interaction

This diagram outlines the key steps to express, purify, and characterize the cOA3-dependent activity of the NucC nuclease.

References

- 1. Structure and Mechanism of a Cyclic Trinucleotide-Activated Bacterial Endonuclease Mediating Bacteriophage Immunity | The Aaron Whiteley Lab | University of Colorado Boulder [colorado.edu]

- 2. Mechanistic determinants and dynamics of cA6 synthesis in type III CRISPR-Cas effector complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure and mechanism of a cyclic trinucleotide-activated bacterial endonuclease mediating bacteriophage immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Structural and functional diversity of bacterial cyclic nucleotide perception by CRP proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure and Mechanism of a Cyclic Trinucleotide-Activated Bacterial Endonuclease Mediating Bacteriophage Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of Cyclic Tri-AMP: A Prokaryotic Second Messenger in Antiviral Defense

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the intricate world of prokaryotic signaling, small molecules known as second messengers play a pivotal role in translating external stimuli into specific cellular responses. While cyclic di-nucleotides like c-di-GMP and c-di-AMP have been extensively studied for their roles in biofilm formation, motility, and homeostasis, a newer class of cyclic oligonucleotides has emerged as a key player in prokaryotic defense.[1] This guide focuses on cyclic tri-adenosine monophosphate (c-tri-AMP) and its broader family of cyclic oligoadenylates (cOAs), which function as critical signaling molecules within the advanced Type III CRISPR-Cas adaptive immune systems.[2][3] Upon detection of invading genetic elements, such as bacteriophages, these systems unleash a signaling cascade mediated by cOAs, activating a potent ancillary ribonuclease to neutralize the threat.[3][4] Understanding this pathway offers profound insights into the sophisticated mechanisms of bacterial immunity and presents novel avenues for therapeutic intervention and diagnostic tool development.

The Core Signaling Pathway: From Viral RNA Detection to Cellular Response

The c-tri-AMP signaling pathway is intrinsically linked to the Type III CRISPR-Cas defense mechanism. This system is unique in its ability to recognize and target actively transcribed invader DNA.[5] The core of this response involves the synthesis of cOAs by a multi-subunit effector complex, which then act as allosteric activators for a separate, non-specific ribonuclease.

Synthesis of Cyclic Oligoadenylates (cOAs)

The synthesis of c-tri-AMP and other cOAs is catalyzed by the Cas10 subunit of the Type III effector complex (referred to as Csm in Type III-A/D systems or Cmr in Type III-B/C systems).[1][3][4] This multi-domain protein possesses the key enzymatic activities for both defense and signaling.

-

Target Recognition: The process begins when the CRISPR RNA (crRNA) within the Cas10-Csm/Cmr complex binds to a complementary target RNA from an invading phage or plasmid.[4][5]

-

Activation of Synthetase Activity: This RNA binding event triggers a conformational change in the Cas10 subunit, allosterically activating its Palm domain .[4][6]

-

Cyclization of ATP: The activated Palm domain functions as a cyclase, converting ATP molecules into cyclic oligoadenylates.[1][3] The size of the resulting ring can vary, producing molecules from c-di-AMP up to c-hexa-AMP (cA6), with c-tri-AMP being a notable product in some systems like Streptococcus thermophilus.[2][3] This synthesis is dependent on the presence of divalent metal ions, such as Mg2+.[1]

References

- 1. Regulation of cyclic oligoadenylate synthesis by the Staphylococcus epidermidis Cas10-Csm complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. A cyclic oligonucleotide signaling pathway in type III CRISPR-Cas systems | RNA Journal Club [rnajc.ucsf.edu]

- 4. biorxiv.org [biorxiv.org]

- 5. academic.oup.com [academic.oup.com]

- 6. The Cyclic Oligoadenylate Signaling Pathway of Type III CRISPR-Cas Systems - PMC [pmc.ncbi.nlm.nih.gov]

biosynthesis of Cyclic tri-AMP from ATP

An In-depth Technical Guide to the Biosynthesis of Cyclic tri-AMP from ATP

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (c-tri-AMP, or cA3) is a prokaryotic second messenger pivotal to antiviral defense mechanisms. Unlike the well-known eukaryotic second messenger cAMP, cA3 is part of a sophisticated signaling cascade that triggers a potent immune response upon pathogen invasion. This guide provides a detailed overview of the enzymatic synthesis of cA3 from adenosine (B11128) triphosphate (ATP), the signaling pathways it governs, and the experimental methodologies used for its study. The synthesis is primarily catalyzed by the Cas10 subunit of Type III CRISPR-Cas effector complexes and by related cGAS/DncV-like nucleotidyltransferases (CD-NTases) found in Cyclic Oligonucleotide-based Antiphage Signaling Systems (CBASS). Upon activation by foreign nucleic acids, these enzymes convert three molecules of ATP into a single cA3 molecule, initiating a signaling cascade that typically results in the degradation of cellular nucleic acids to abort the infection and protect the bacterial population.

The Core Biosynthetic Machinery

The synthesis of cyclic oligoadenylates (cOAs), including cA3, is a hallmark of specific prokaryotic immune systems. This process is not catalyzed by a single, universally conserved enzyme but rather by a family of related synthases that are activated by the presence of foreign genetic material.

Key Enzymes: Cas10 and CD-NTases

The primary enzymes responsible for cA3 synthesis are:

-

Cas10 Subunit (Type III CRISPR-Cas Systems): Cas10 is the large, signature protein subunit of the Type III CRISPR-Cas effector complex (referred to as Csm or Cmr complex).[1] It is a multidomain protein containing two key catalytic regions: an N-terminal HD domain with DNase activity and two C-terminal Palm domains that harbor the cyclase activity.[2][3] The Palm domains, structurally similar to polymerases and nucleotidyl cyclases, are responsible for converting ATP into cOAs.[2][4]

-

cGAS/DncV-like Nucleotidyltransferases (CD-NTases): Found in various bacterial defense systems like CBASS, CD-NTases are a broad family of enzymes that synthesize a remarkable diversity of cyclic di- and trinucleotides.[5][6][7] These enzymes share a structural fold with mammalian cGAS but have evolved to produce different signaling molecules, including cA3, from ATP.[6]

Mechanism of Synthesis

The synthesis of cA3 is a tightly regulated process initiated by the detection of a threat.

-

Activation: The synthase (Cas10 or CD-NTase) is maintained in an inactive state. For Type III CRISPR systems, activation occurs when the CRISPR RNA (crRNA)-guided effector complex binds to a complementary target RNA from an invading pathogen.[1][4] This binding induces a significant conformational change in the Cas10 subunit, exposing the active sites within its Palm domains.[1][8]

-

Catalysis: The activated Palm domains bind three molecules of ATP. The synthesis proceeds through a proposed step-wise mechanism involving the formation of a linear triadenylate intermediate (pppA[3'-5']pA[3'-5']pA).[4]

-

Cyclization: The final step involves an intramolecular reaction where the 5'-triphosphate of the first adenosine attacks the 3'-hydroxyl group of the third adenosine, forming the final 3',5'-phosphodiester bond and releasing three molecules of pyrophosphate (PPi).

The overall reaction can be summarized as: 3 ATP → this compound (cA3) + 3 PPi

The size of the cyclic oligoadenylate (B1213165) product (from cA3 to cA6) can vary depending on the specific bacterial species and its Cas10 enzyme.[1][9] For instance, cA3 is a predominant product in some systems and a key activator of downstream effectors.[1][10][11]

Signaling Pathways Involving this compound

cA3 acts as a critical second messenger that amplifies the initial threat detection signal into a robust cellular response. This response is typically a form of altruistic cell suicide or dormancy, known as abortive infection, which prevents the propagation of viruses within the bacterial population.

Type III CRISPR-Cas Pathway

In Type III CRISPR systems, cA3 activates ancillary effector proteins that are not part of the main Csm/Cmr complex. The most common effectors are ribonucleases belonging to the Csm6 or Csx1 families.[2][12]

Pathway Logic:

-

Invader RNA Recognition: The Csm/Cmr effector complex uses its crRNA to identify and bind to a complementary viral transcript.

-

Cas10 Activation & cA3 Synthesis: Target RNA binding activates the Cas10 Palm domains, which begin synthesizing cA3 from ATP.[4]

-

Effector Activation: cA3 diffuses through the cell and binds to the CARF (CRISPR-associated Rossmann fold) domain of a Csm6/Csx1 ribonuclease.[1][4]

-

Indiscriminate RNA Degradation: Allosteric activation by cA3 unleashes the HEPN (Higher Eukaryotes and Prokaryotes Nucleotide-binding) domain of Csm6/Csx1, which begins to non-specifically degrade cellular and viral RNA transcripts.[3]

-

Abortive Infection: This widespread RNA degradation shuts down cellular metabolism, leading to cell dormancy or death, thereby halting the viral replication cycle.

CBASS / NucC Pathway

In some CBASS configurations, a CD-NTase synthesizes cA3 in response to a phage infection. This cA3 molecule then activates a different class of effector: a DNA endonuclease named NucC.[13][14]

Pathway Logic:

-

Phage Infection Signal: A sensor protein within the CBASS operon detects a signal associated with phage infection (the exact nature of the signal can vary).

-

CD-NTase Activation & cA3 Synthesis: The sensor activates the associated CD-NTase enzyme, which synthesizes cA3 from ATP.[13]

-

NucC Activation: cA3 binds to an allosteric pocket on the NucC endonuclease. NucC exists as a homotrimer, and cA3 binding promotes the assembly of two trimers into an active homohexameric state.[13][14]

-

Indiscriminate DNA Degradation: The activated NucC hexamer non-specifically cleaves double-stranded DNA, leading to the degradation of the host chromosome and any phage DNA.[13]

-

Abortive Infection: The destruction of the cell's genome results in cell death, preventing the production of new phage particles.

Quantitative Data

While detailed enzyme kinetics for cA3 synthases are not yet widely published, data on product specificity and effector binding affinity are available.

Table 1: Cyclic Oligoadenylate Products of Type III CRISPR Systems

| Organism | CRISPR-Cas System | Primary cOA Product(s) | Reference |

|---|---|---|---|

| Streptococcus thermophilus | Type III-A (Csm) | cA3, cA4 | [11] |

| Enterococcus italicus | Type III-A (Csm) | cA6 | [4] |

| Sulfolobus solfataricus | Type III-D (Csm) | cA4 | [12] |

| Vibrio metoecus | Type III-B (Cmr) | cA3 |[8] |

Table 2: Effector Binding Affinity

| Effector Protein | Ligand | Binding Affinity (Kd) | Organism | Reference |

|---|---|---|---|---|

| NucC Endonuclease | 3',3',3' cAAA (cA3) | 0.7 µM | E. coli | [13][14] |

| NucC Endonuclease | 3',3' c-di-AMP | 2.6 µM | E. coli |[13][14] |

Note: Direct Michaelis-Menten kinetic parameters (Km for ATP, kcat) for cA3 synthesis by Cas10 or CD-NTases are not extensively documented in the reviewed literature. Such studies are crucial for a deeper quantitative understanding of these systems.

Experimental Protocols

Investigating cA3 biosynthesis requires robust biochemical and analytical methods. The following sections provide detailed protocols for the in vitro characterization of cA3 synthases and the detection of cA3 in biological samples.

Protocol: In Vitro cA3 Synthesis and Detection

This protocol describes the enzymatic synthesis of cA3 using a purified recombinant Cas10 or CD-NTase enzyme, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Workflow Diagram:

Materials:

-

Purified recombinant cA3 synthase (e.g., Cas10-Csm complex or a CD-NTase) at ~1-5 µM.

-

Reaction Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2.

-

Substrate: 100 mM ATP solution, pH 7.5.

-

Activator (if required for the specific enzyme): e.g., target RNA for Cas10-Csm complex.

-

Quenching Solution: 0.5 M EDTA, pH 8.0.

-

HPLC system with an anion-exchange column (e.g., Mono Q).

-

Mobile Phase A: 20 mM Tris-HCl pH 8.0.

-

Mobile Phase B: 20 mM Tris-HCl pH 8.0, 1 M NaCl.

-

Synthetic cA3 standard (for retention time and standard curve).

Procedure:

-

Reaction Setup: In a 1.5 mL microcentrifuge tube on ice, prepare a 50 µL reaction mixture by adding components in the following order:

-

39 µL nuclease-free water

-

5 µL 10x Reaction Buffer

-

5 µL 10 mM ATP (final concentration 1 mM)

-

(If required) Activator molecule at an optimized concentration.

-

-

Pre-incubation: Equilibrate the reaction mixture at 37°C for 5 minutes.

-

Initiation: Initiate the reaction by adding 1 µL of the purified cA3 synthase (e.g., 5 µM stock for a final concentration of 100 nM). Mix gently by flicking the tube.

-

Incubation: Incubate the reaction at 37°C. For time-course experiments, take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding 5 µL of 0.5 M EDTA to chelate the Mg2+ ions, or by heating the sample at 95°C for 5 minutes. Place the quenched reaction on ice.

-

Sample Preparation: Centrifuge the quenched reaction at >14,000 x g for 10 minutes at 4°C to pellet the enzyme. Transfer the supernatant to a fresh tube and filter through a 0.22 µm spin filter.

-

HPLC Analysis:

-

Inject 20-40 µL of the filtered sample onto the anion-exchange column equilibrated with Mobile Phase A.

-

Elute the nucleotides using a linear gradient of NaCl (e.g., 0-100% Mobile Phase B over 30 minutes).

-

Monitor absorbance at 260 nm.

-

-

Data Analysis: Compare the retention time of the product peak with the cA3 standard. Quantify the amount of cA3 produced by integrating the peak area and comparing it to a standard curve generated with known concentrations of the cA3 standard.

Protocol: Extraction and Detection of cA3 from Bacterial Cells by LC-MS/MS

This protocol provides a method for extracting cyclic oligonucleotides from bacterial cultures and quantifying cA3 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[15][16]

Materials:

-

Bacterial cell culture (e.g., expressing a cA3-producing defense system).

-

Nucleotide Extraction Buffer: 40:40:20 acetonitrile:methanol:water with 0.1 N formic acid.[17]

-

LC-MS/MS system (e.g., triple quadrupole) with a reverse-phase C18 column suitable for polar analytes.[15][16]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Synthetic cA3 standard for method optimization and quantification.

Procedure:

-

Cell Culture: Grow bacterial cells under conditions expected to induce cA3 synthesis (e.g., during phage infection).

-

Harvesting: Rapidly harvest ~1 mL of cell culture (corresponding to a known OD600) by centrifugation at 4°C. Quickly discard the supernatant.

-

Extraction:

-

Resuspend the cell pellet in 200 µL of ice-cold Nucleotide Extraction Buffer.

-

Incubate on ice for at least 30 minutes to ensure cell lysis and nucleotide extraction.

-

Pellet the cell debris by centrifugation at maximum speed (>16,000 x g) for 15 minutes at 4°C.

-

-

Sample Preparation:

-

Carefully transfer the supernatant containing the nucleotides to a new tube.

-

Dry the extract completely using a vacuum concentrator.

-

Reconstitute the dried extract in a small, known volume (e.g., 50 µL) of Mobile Phase A for analysis.

-

-

LC-MS/MS Analysis:

-

Method Development: Optimize MS parameters using the synthetic cA3 standard. Determine the precursor ion mass (for cA3, [M-H]- = 986.15 m/z) and identify unique, stable fragment ions for Multiple Reaction Monitoring (MRM).

-

Chromatography: Inject 5-10 µL of the reconstituted sample onto the C18 column. Separate the nucleotides using a gradient (e.g., 0-50% Mobile Phase B over 10 minutes).

-

Detection: Monitor the specific precursor-to-product ion transitions for cA3 using the optimized MRM method.

-

-

Data Analysis: Identify cA3 in the sample by matching its retention time and MRM transition to the pure standard. Quantify the amount of cA3 by comparing the integrated peak area to a standard curve prepared in a similar matrix. Normalize the result to the initial cell number or total protein content.

Conclusion and Future Directions

The biosynthesis of this compound represents a sophisticated and highly regulated mechanism of prokaryotic innate immunity. Catalyzed by Cas10 and CD-NTase enzymes, the conversion of ATP to cA3 serves as a powerful secondary signal that activates potent nucleases to combat viral infections. For researchers, understanding this pathway opens new avenues in the study of host-pathogen interactions and the evolution of immune signaling. For drug development professionals, the enzymes in this pathway—both the synthases and the downstream effectors—represent novel targets for the development of next-generation antimicrobial agents that could potentially function by either inhibiting or over-activating these abortive infection pathways. Further research is needed to elucidate the precise kinetic parameters of cA3 synthases and to discover the full range of cellular effectors regulated by this and other cyclic oligonucleotides.

References

- 1. The Cyclic Oligoadenylate Signaling Pathway of Type III CRISPR-Cas Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Cyclic Oligoadenylate Signaling Pathway of Type III CRISPR-Cas Systems [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Bacterial cGAS-like enzymes synthesize diverse nucleotide signals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bacterial cGAS-like enzymes synthesize diverse nucleotide signals | The Aaron Whiteley Lab | University of Colorado Boulder [colorado.edu]

- 8. researchgate.net [researchgate.net]

- 9. Mechanistic determinants and dynamics of cA6 synthesis in type III CRISPR-Cas effector complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biolog.de [biolog.de]

- 11. c-triAMP BIOLOG Life Science Institute [biolog.de]

- 12. Control of cyclic oligoadenylate synthesis in a type III CRISPR system | eLife [elifesciences.org]

- 13. Structure and mechanism of a cyclic trinucleotide-activated bacterial endonuclease mediating bacteriophage immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Mass spectrometry-based measurements of cyclic adenosine monophosphate in cells, simplified using reversed phase liquid chromatography with a polar characterized stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdn2.caymanchem.com [cdn2.caymanchem.com]

enzymes involved in Cyclic tri-AMP synthesis

An In-depth Technical Guide to the Enzymes of Cyclic tri-AMP Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic triadenosine monophosphate (c-tri-AMP or cAAA) is a crucial nucleotide second messenger primarily identified in prokaryotic defense systems. Its synthesis is a key step in initiating potent immune responses against invasive genetic elements like bacteriophages. This document provides a comprehensive overview of the enzymes responsible for c-tri-AMP synthesis, the signaling pathways they activate, quantitative data regarding their function, and detailed experimental protocols for their study. The two primary enzyme families involved are the cGAS/DncV-like nucleotidyltransferases (CD-NTases) within Cyclic Oligonucleotide-based Antiphage Signaling Systems (CBASS), and the Cas10 subunit of Type III CRISPR-Cas effector complexes. Understanding the structure, function, and regulation of these enzymes is critical for harnessing their potential in novel therapeutic and biotechnological applications.

Core Enzymes in this compound Synthesis

The synthesis of c-tri-AMP is catalyzed by two distinct classes of enzymes that are activated by different stimuli but share a fundamental nucleotidyltransferase activity.

CBASS-Associated CD-NTases

Cyclic GMP-AMP synthase (cGAS)/DncV-like nucleotidyltransferases (CD-NTases) are a large and diverse family of enzymes found in both bacteria and metazoa.[1] In bacteria, they are often the core signal-generating component of CBASS defense systems.[2][3] Upon phage infection, these enzymes are activated to synthesize a variety of cyclic oligonucleotide second messengers, including c-tri-AMP.[4]

-

Mechanism : CD-NTases utilize ATP as a substrate, catalyzing the formation of 3'-5' phosphodiester bonds to generate a linear triadenylate intermediate, which is then cyclized to form c-tri-AMP. This process releases pyrophosphate (PPi) at each condensation step.

-

Key Enzymes :

-

CdnC from Escherichia coli : A well-characterized CD-NTase that produces c-tri-AMP as part of a Type II CBASS system.

-

CdnD from Pseudomonas aeruginosa : Another CD-NTase identified as a c-tri-AMP synthase.

-

Enterobacter cloacae Ec-CdnD02 : An enzyme shown to robustly synthesize cyclic trinucleotides, including c-tri-AMP.[4]

-

These enzymes typically possess a conserved catalytic core but exhibit diversity in their regulatory domains, which are thought to be involved in sensing infection-specific signals.

Type III CRISPR-Cas System: The Cas10 Subunit

Type III CRISPR-Cas systems provide adaptive immunity against foreign RNA and DNA.[5] Upon recognition of a target RNA transcript complementary to the CRISPR RNA (crRNA) guide, the multi-subunit Csm (Type III-A) or Cmr (Type III-B) effector complex undergoes a conformational change. This change activates the polymerase-like Palm domain of the large Cas10 subunit.[6][7]

-

Mechanism : The activated Cas10 Palm domain functions as an oligoadenylate (B1213165) cyclase, converting multiple ATP molecules into cyclic oligoadenylates (cOAs).[8]

-

Product Diversity : Depending on the specific Type III system, Cas10 can produce cOAs of varying ring sizes, from cA3 (c-tri-AMP) to cA6 (cyclic hexa-AMP).[7][9][10] For example, the system in Streptococcus thermophilus has been shown to produce c-tri-AMP as a predominant product.

Quantitative Data on c-tri-AMP Synthesis and Signaling

Quantitative biochemical data for c-tri-AMP synthesizing enzymes and their downstream effectors are foundational for understanding their biological function and for drug development efforts. However, detailed kinetic and binding data specifically for c-tri-AMP systems are still emerging. The tables below summarize the available information and highlight areas for future research.

Table 1: Kinetic Parameters of c-tri-AMP Synthesizing Enzymes

| Enzyme | Organism | Substrate | Km | kcat | Reference |

| CdnC / CdnD | E. coli / P. aeruginosa | ATP | Data not available | Data not available | N/A |

| Cas10 (Palm Domain) | Various | ATP | Data not available | Data not available | N/A |

Note: Specific kinetic parameters for c-tri-AMP synthesis are not yet well-documented in publicly available literature. The pyrophosphatase-coupled assay described in Section 4.3 provides a robust method for determining these values.

Table 2: Binding Affinities of c-tri-AMP Signaling

| Effector Protein | Ligand | Kd (Dissociation Constant) | Organism | Reference |

| NucC | c-tri-AMP (cAAA) | Data not available | Various | N/A |

| Csm6 | cA3 / cA4 / cA6 | System-dependent | Various | [11][12] |

Note: While it is established that c-tri-AMP allosterically activates the endonuclease NucC, precise dissociation constants (Kd) are not widely reported. Studies on the related Csm6 effector show activation by various cOAs, indicating a conserved mechanism of action.

Signaling Pathways Involving c-tri-AMP

c-tri-AMP functions as a second messenger to activate potent downstream effector enzymes, ultimately leading to an antiviral state or programmed cell death to halt the spread of infection.

The CBASS Pathway

The CBASS pathway is a widespread abortive infection system that protects bacterial populations by sacrificing the infected cell.[2][13]

References

- 1. cGAS and CD-NTase enzymes: structure, mechanism, and evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The arms race between bacteria CBASS and bacteriophages [frontiersin.org]

- 3. weizmann.ac.il [weizmann.ac.il]

- 4. Bacterial cGAS-like enzymes synthesize diverse nucleotide signals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Type III CRISPR-Cas systems produce cyclic oligoadenylate second messengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Mechanistic determinants and dynamics of cA6 synthesis in type III CRISPR-Cas effector complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Control of cyclic oligoadenylate synthesis in a type III CRISPR system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Cyclic Oligoadenylate Signaling Pathway of Type III CRISPR-Cas Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of cyclic oligoadenylate synthesis by the Staphylococcus epidermidis Cas10-Csm complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. CBASS to cGAS-STING: the origins and mechanisms of nucleotide second messenger immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Evolutionary Origin of Cyclic tri-AMP Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic tri-AMP (c-tri-AMP or cA3) has emerged as a critical second messenger in a widespread and ancient bacterial defense system against bacteriophages, known as the Cyclic Oligonucleotide-Based Anti-phage Signaling System (CBASS). This guide delves into the evolutionary origins, molecular mechanisms, and key components of c-tri-AMP signaling. It provides a comprehensive overview of the synthesis and degradation of c-tri-AMP, its role in activating effector proteins to induce an abortive infection response, and the evolutionary context of this signaling pathway within the broader landscape of cyclic oligonucleotide-based immunity. This document synthesizes current research to provide a technical resource for professionals in microbiology, immunology, and drug development, complete with quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways.

Introduction: The Ancient Arms Race and the Dawn of Cyclic Nucleotide Signaling

The evolutionary battle between bacteria and bacteriophages has driven the development of sophisticated defense mechanisms. Among these, abortive infection systems represent a form of altruistic cell suicide, where an infected bacterium sacrifices itself to prevent phage propagation within the population.[1][2] The discovery of cyclic oligonucleotide-based signaling has unveiled a fascinating layer of this ancient conflict.

Cyclic nucleotides, such as the well-known cyclic AMP (cAMP) and cyclic GMP (cGMP), are ubiquitous second messengers that regulate a myriad of cellular processes in both prokaryotes and eukaryotes.[3] More recently, a diverse family of cyclic dinucleotides and oligonucleotides has been identified as key players in innate immunity. In bacteria, these molecules, including cyclic di-AMP and cyclic di-GMP, are involved in everything from biofilm formation to virulence.[4]

This guide focuses on a specific member of this family, this compound (c-tri-AMP), a trinucleotide second messenger that plays a pivotal role in the CBASS anti-phage defense system.[5][6]

The Core Machinery of c-tri-AMP Signaling

The c-tri-AMP signaling pathway is a central component of specific CBASS subtypes. Upon phage infection, a dedicated synthase is activated, leading to the production of c-tri-AMP. This second messenger then binds to and activates an effector protein, ultimately triggering a cascade of events that leads to cell death and the termination of the phage replication cycle.

Synthesis of c-tri-AMP: The Role of cGAS/DncV-like Nucleotidyltransferases (CD-NTases)

The synthesis of c-tri-AMP is catalyzed by a family of enzymes known as cGAS/DncV-like nucleotidyltransferases (CD-NTases).[7][8] These enzymes are the evolutionary ancestors of the mammalian cGAS (cyclic GMP-AMP synthase), which plays a crucial role in the innate immune response to cytosolic DNA.[6] Bacterial CD-NTases are incredibly diverse and can synthesize a wide variety of cyclic di- and tri-nucleotides.[7]

In c-tri-AMP-producing CBASS systems, the CD-NTase is activated upon phage infection, though the precise molecular triggers are still under investigation. Once activated, the enzyme utilizes ATP as a substrate to generate 3',3',3'-cyclic AMP-AMP-AMP (c-tri-AMP).[5][9]

The Effector: NucC Endonuclease Activation

The primary effector protein activated by c-tri-AMP in CBASS systems is a DNA endonuclease called NucC.[5][9][10] NucC is related to restriction enzymes but possesses a unique homotrimeric structure in its inactive state.[5][9]

Binding of c-tri-AMP to an allosteric pocket on the NucC trimer induces a conformational change, promoting the assembly of two trimers into a catalytically active homohexamer.[5][9] This hexameric complex is a non-specific double-strand DNA endonuclease that proceeds to degrade the bacterial chromosome, leading to cell death and thereby aborting the phage infection.[5][11]

Degradation of c-tri-AMP: The "Off" Switch

While the synthesis and effector activation stages of c-tri-AMP signaling are well-documented, the specific enzymes responsible for its degradation are less clearly defined. In the broader context of cyclic oligoadenylate (B1213165) (cOA) signaling within Type III CRISPR-Cas systems, a family of enzymes known as "Ring nucleases" has been identified to degrade cA4 and cA6.[12][13] These enzymes are often CARF-domain proteins that hydrolyze the phosphodiester bonds of the cyclic molecule.[12] It is plausible that similar enzymes are responsible for the degradation of c-tri-AMP, providing a mechanism to terminate the signal and prevent unwarranted cell death. However, direct experimental evidence for a c-tri-AMP specific nuclease is still emerging.

Quantitative Data in c-tri-AMP Signaling

Quantitative understanding of the molecular interactions within the c-tri-AMP signaling pathway is crucial for developing targeted therapeutics. The following table summarizes the available quantitative data.

| Parameter | Molecule 1 | Molecule 2 | Value | Method | Reference |